H-Glu(OAll)-OAll.TosOH
Description
Contextualization within Amino Acid Esterification and Protecting Group Strategies
In the realm of organic synthesis, particularly in the construction of peptides and other complex molecules, the strategic protection and deprotection of functional groups is paramount. organic-chemistry.orgwikipedia.org Amino acids, the building blocks of proteins, possess at least two reactive functional groups: an amino group and a carboxylic acid group. Glutamic acid, in particular, has an additional carboxylic acid group in its side chain, presenting a further challenge for selective reactions. ug.edu.pl
Esterification is a common strategy to temporarily block the carboxylic acid groups, preventing them from participating in unwanted reactions. slideshare.net The choice of the esterifying group is crucial, as it must be stable under certain reaction conditions and easily removable under others, a concept known as orthogonality in protecting group strategies. organic-chemistry.orgiris-biotech.de H-Glu(OAll)-OAll.TosOH exemplifies this principle, where the allyl esters protect the carboxylic acid functionalities of glutamic acid. evitachem.com The tosylate salt form helps to protect the amino group through protonation. evitachem.com
The use of protecting groups allows chemists to achieve high levels of chemo- and regioselectivity, ensuring that reactions occur at the desired positions within a molecule. slideshare.net The development of various protecting groups, each with its unique cleavage conditions, has been a cornerstone of modern organic synthesis, enabling the assembly of highly complex natural products and pharmaceuticals. wikipedia.orgnumberanalytics.com
Significance of Allyl Protecting Groups in Multistep Organic Synthesis and Biopolymer Chemistry
Allyl groups are widely used as protecting groups for alcohols, carboxylic acids, and amines in multistep organic synthesis. fiveable.meacs.orgorganic-chemistry.org Their popularity stems from their stability under a broad range of conditions, including those that are acidic or basic, which allows for selective manipulation of other functional groups within the molecule. fiveable.meorganic-chemistry.org This stability is a key advantage, as it provides a wider window for subsequent synthetic transformations.
The removal of allyl groups, or deprotection, can be achieved under mild and specific conditions, often involving transition metal catalysts such as palladium or nickel. fiveable.meacs.orgorganic-chemistry.org This orthogonality is highly valued in complex syntheses where multiple protecting groups are employed and need to be removed sequentially without affecting others. organic-chemistry.orgnumberanalytics.com
In the field of biopolymer chemistry, such as the synthesis of peptides and oligonucleotides, allyl protecting groups have proven to be particularly useful. researchgate.netacs.orgacs.org They allow for the protection of the carboxylic acid groups of amino acids or the phosphate (B84403) groups of nucleotides during the sequential coupling of building blocks. researchgate.netacs.org The ability to deprotect the allyl groups without cleaving the growing biopolymer from its solid support is a significant advantage in solid-phase synthesis. researchgate.net
Overview of Glutamic Acid Derivatization for Synthetic Applications
Glutamic acid is a non-essential amino acid that plays a crucial role in various biological processes. mdpi.com In synthetic chemistry, glutamic acid and its derivatives are valuable starting materials for the preparation of a wide range of compounds, including pharmaceuticals, agrochemicals, and food additives. chemimpex.comnih.gov The presence of three functional groups—two carboxylic acids and one amino group—makes glutamic acid a versatile scaffold for chemical modification. ug.edu.pl
Derivatization of glutamic acid is often necessary to enhance its solubility, reactivity, or to enable its use in specific analytical techniques. sigmaaldrich.comnih.govresearchgate.net For instance, esterification of the carboxylic acid groups, as seen in this compound, is a common strategy to protect these groups during peptide synthesis. evitachem.comug.edu.pl Other common derivatives include N-protected glutamic acids, where the amino group is blocked by groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), and various esters of the side-chain carboxylic acid. organic-chemistry.orgsigmaaldrich.com
Current Research Landscape and Key Challenges in the Utilization of this compound
The current research landscape for this compound and related compounds is primarily focused on their application in the synthesis of complex peptides and other biologically active molecules. chemimpex.com Researchers are continuously exploring new and more efficient methods for the introduction and removal of the allyl protecting groups, as well as investigating the compatibility of these groups with a wider range of reaction conditions.
One of the key challenges in the utilization of this compound is ensuring the complete and selective removal of the allyl groups without affecting other sensitive functionalities within the molecule. acs.org While palladium-catalyzed deallylation is a well-established method, the development of alternative, milder, and more cost-effective deprotection protocols remains an active area of investigation. acs.orgorganic-chemistry.org
Another challenge lies in the potential for side reactions during the synthesis and handling of this compound. For instance, the compound is sensitive to hydrolysis under both acidic and basic conditions, which can lead to the premature removal of the protecting groups and the formation of unwanted byproducts. evitachem.com Therefore, careful control of reaction conditions is crucial for achieving high yields and purity.
Furthermore, while this compound is a valuable building block, its application may be limited in certain contexts by the availability and cost of the starting materials and reagents required for its synthesis. evitachem.com Continued research into more efficient and economical synthetic routes to this and other protected amino acids is essential for their broader application in both academic and industrial settings.
Structure
2D Structure
Properties
Molecular Formula |
C18H25NO7S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-aminopentanedioate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H17NO4.C7H8O3S/c1-3-7-15-10(13)6-5-9(12)11(14)16-8-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9H,1-2,5-8,12H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
CXIWDQLHGWDUTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CCC(C(=O)OCC=C)N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for H Glu Oall Oall.tosoh
Esterification Pathways for Diallyl Glutamate (B1630785) Formation
The core of the synthesis is the esterification of L-glutamic acid with allyl alcohol to form diallyl glutamate. This transformation targets both the α- and γ-carboxylic acid groups of the amino acid.
The most common method for preparing diallyl glutamate is through direct acid-catalyzed esterification, often a variant of the Fischer esterification. In this approach, L-glutamic acid is reacted with an excess of allyl alcohol in the presence of a strong acid catalyst. The acid protonates the carbonyl oxygen of the carboxylic acid groups, enhancing their electrophilicity and making them susceptible to nucleophilic attack by allyl alcohol. The reaction proceeds in a state of equilibrium, necessitating measures to drive it towards the product side. Typically, the reaction is performed in a solvent that allows for the azeotropic removal of water, the byproduct of the esterification, thereby shifting the equilibrium to favor the formation of the diester. p-Toluenesulfonic acid is a frequently used catalyst for this process, as it is effective and can also serve to form the desired salt in the final step.
Achieving optimal yields and high purity of diallyl glutamate is critically dependent on the careful control of several reaction parameters. The interplay between temperature, solvent, and reaction time is crucial for maximizing product formation while minimizing side reactions.
Temperature: The reaction temperature is typically elevated to increase the rate of esterification. Often, the reaction is heated to the boiling point of the solvent to facilitate the removal of water using a Dean-Stark apparatus. However, excessively high temperatures can lead to undesired side reactions, such as the polymerization of allyl alcohol or degradation of the amino acid.
Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting material. Progress can be tracked using techniques like thin-layer chromatography (TLC). A sufficient reaction time is necessary to achieve high conversion, but prolonged reaction times at high temperatures can increase the formation of impurities.
Table 1: Optimization of Reaction Parameters for Diallyl Glutamate Synthesis
| Parameter | Objective | Typical Conditions | Rationale and Considerations |
| Temperature | Enhance reaction rate | Reflux (e.g., 80-120 °C) | Balances reaction speed against potential for side reactions like polymerization or degradation. The boiling point of the chosen azeotropic solvent often dictates the temperature. |
| Solvent System | Remove water byproduct | Toluene, Benzene (B151609) | Forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus, which drives the equilibrium toward the product side. |
| Reactant Ratio | Maximize conversion | Excess Allyl Alcohol | Using allyl alcohol in excess shifts the equilibrium to favor the formation of the diester product according to Le Châtelier's principle. |
| Reaction Time | Ensure completion | 8-24 hours | Monitored by techniques like TLC or HPLC to confirm the disappearance of starting material. Prolonged times can lead to byproduct formation. |
The choice of acid catalyst is a key factor in the efficiency of the esterification process. Different catalysts offer varying levels of reactivity and may be selected based on desired reaction conditions and compatibility with the substrates.
p-Toluenesulfonic acid (p-TsOH): This is a widely used catalyst. It is a strong organic acid that is solid, non-oxidizing, and easier to handle than many mineral acids. A significant advantage is that it can also be used to form the final tosylate salt of the product. nih.gov
Sulfuric Acid (H₂SO₄): A powerful and cost-effective catalyst, sulfuric acid can promote rapid esterification. However, its strong dehydrating and oxidizing properties can sometimes lead to charring and the formation of colored impurities, complicating the purification process.
Lewis Acids: In some esterifications of glutamic acid, Lewis acids like copper(II) chloride (CuCl₂) have been shown to promote the reaction. researchgate.net These catalysts can work by coordinating to the amino and carbonyl groups, increasing the acidity of the carboxylic acid protons and facilitating esterification. researchgate.net
Table 2: Comparison of Catalyst Systems for Esterification
| Catalyst | Type | Advantages | Disadvantages |
| p-Toluenesulfonic acid (p-TsOH) | Strong Organic Acid | Effective, easy to handle (solid), non-oxidizing, can also form the final product salt. nih.gov | Can require higher temperatures or longer reaction times compared to stronger mineral acids. |
| Sulfuric Acid (H₂SO₄) | Strong Mineral Acid | Highly effective, inexpensive, and fast-acting. | Strong dehydrating/oxidizing agent, can cause charring and byproducts, difficult to remove completely. |
| Lewis Acids (e.g., CuCl₂) | Lewis Acid | Can offer high selectivity in certain applications. researchgate.net | May be less generally applicable, potentially higher cost, and may require specific reaction conditions. |
Formation of the p-Toluenesulfonate Salt
Once the diallyl glutamate ester is formed, it is converted into its p-toluenesulfonate (tosylate) salt. This step is crucial as the salt form is typically a stable, crystalline solid that is easier to handle, purify, and store than the free amino ester, which is often an oil.
The formation of H-Glu(OAll)-OAll.TosOH is an acid-base reaction. The free amino group (-NH₂) of the diallyl glutamate molecule is basic and readily accepts a proton from the strongly acidic p-toluenesulfonic acid. This results in the formation of an ammonium (B1175870) cation (-NH₃⁺) and the tosylate anion (TsO⁻), which are held together by ionic attraction. The reaction proceeds in a 1:1 stoichiometric ratio. If p-toluenesulfonic acid is used as the catalyst for the preceding esterification step in a slight excess, the salt can form in situ as the reaction cools. Alternatively, if a different catalyst was used, a stoichiometric amount of p-toluenesulfonic acid is added to a solution of the crude diallyl glutamate to precipitate the salt.
The final step in the synthesis is the purification and isolation of the product as a high-purity crystalline solid. pharmaffiliates.com Recrystallization is the primary technique employed for this purpose. The crude salt is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is soluble, and then the solution is slowly cooled. As the solubility decreases with temperature, the pure product crystallizes out, leaving impurities behind in the mother liquor.
Common solvent systems for the recrystallization of amino acid ester salts include ethanol/ether, isopropanol/hexane, or methanol/water mixtures. The choice of solvent is critical for obtaining well-formed crystals and achieving high purity. After crystallization, the solid product is isolated by vacuum filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove any residual soluble impurities, and dried under vacuum to remove all traces of solvent. The final product is typically a white to off-white crystalline solid. pharmaffiliates.com
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The twelve principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles can be applied to various stages of the manufacturing process, from the choice of starting materials to the final purification steps.
Atom Economy and Reaction Design
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Traditional multi-step syntheses of protected amino acids can suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final product.
A greener approach to the synthesis of this compound would involve designing a reaction pathway that maximizes the incorporation of all reactant atoms into the final product. For instance, a direct diallylation of L-glutamic acid would be more atom-economical than a route involving multiple protection and deprotection steps.
To illustrate this, a hypothetical comparison of two synthetic routes is presented below.
Interactive Data Table: Theoretical Atom Economy of this compound Synthesis Routes
| Synthetic Route | Key Reaction Steps | Reactants | Byproducts | Theoretical Atom Economy (%) |
| Traditional Route | 1. Protection of the amino group. 2. Esterification of both carboxylic acid groups. 3. Deprotection of the amino group. 4. Salt formation with p-toluenesulfonic acid. | L-Glutamic Acid, Protecting Group Reagent, Allyl Alcohol, Coupling Agents, Deprotecting Agent, p-Toluenesulfonic Acid | Protecting group fragments, spent coupling agents, deprotection byproducts | Lower |
| Hypothetical Green Route | 1. Direct enzymatic diallylation of L-glutamic acid. 2. Direct tosylation under green conditions. | L-Glutamic Acid, Allyl Alcohol, p-Toluenesulfonic Acid | Water | Higher |
Note: This is a simplified, illustrative comparison. Actual atom economy would depend on the specific reagents and yields of each step.
Use of Renewable Feedstocks and Greener Solvents
L-Glutamic acid, the primary starting material, is readily available from renewable resources through fermentation processes, which aligns well with green chemistry principles. The choice of solvents, however, is a critical consideration. Conventional syntheses often employ volatile and hazardous organic solvents.
Sustainable alternatives include:
Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution and exposure risks.
Supercritical Fluids: Supercritical carbon dioxide (scCO2) is a non-toxic, non-flammable, and inexpensive solvent that can be used for extractions and reactions. After the reaction, it can be easily removed by depressurization.
Water: When feasible, water is the greenest solvent. Research into water-soluble catalysts and reaction conditions is an active area of green chemistry.
Catalysis and Energy Efficiency
The use of catalysts is a cornerstone of green chemistry, as they can increase reaction rates and selectivity, often under milder conditions, thus reducing energy consumption.
Enzymatic Catalysis: Lipases and proteases are enzymes that can catalyze esterification reactions with high chemo- and regioselectivity under mild conditions (ambient temperature and pressure). mdpi.com The enzymatic synthesis of the diallyl ester of glutamic acid would be a significant advancement in the sustainable production of this compound. Research has shown the feasibility of lipase-catalyzed esterification of phenolic acids with various alcohols, suggesting potential applicability to amino acids. nih.gov
Heterogeneous Catalysis: Solid-supported catalysts, such as recyclable metal catalysts or acid-functionalized resins, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which minimizes waste and catalyst leaching into the product. researchgate.netnicl.it
Sustainable Tosylation
The tosylation step, which forms the tosylate salt, traditionally uses p-toluenesulfonyl chloride in the presence of a base like pyridine, which is toxic and difficult to remove. Greener alternatives are being explored, such as performing the reaction in water with a phase-transfer catalyst or using recyclable solid-supported tosylating agents.
Interactive Data Table: Comparison of Tosylation Methods
| Method | Solvent | Base | Key Advantages | Key Disadvantages |
| Traditional | Dichloromethane (B109758), Chloroform | Pyridine, Triethylamine | Well-established, high yields | Use of toxic and volatile solvents and bases |
| Green Alternative | Water | Potassium Hydroxide | Use of a green solvent, readily available base | May require a phase-transfer catalyst, potential for hydrolysis |
Detailed Research Findings
While specific research on the green synthesis of this compound is limited, studies on related compounds provide valuable insights. For example, the lipase-catalyzed esterification of stearic acid with various alcohols has been optimized using a Taguchi design of experiments, achieving high conversion rates. mdpi.com Such methodologies could be adapted for the diallylation of glutamic acid.
The development of sustainable synthetic methodologies for this compound is an ongoing endeavor that leverages the principles of green chemistry to create more environmentally benign and economically viable processes. By focusing on atom economy, renewable resources, catalysis, and safer reaction conditions, the chemical industry can move towards a more sustainable future for the production of this and other valuable chemical compounds.
Comprehensive Spectroscopic and Analytical Characterization of H Glu Oall Oall.tosoh
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise atomic arrangement of H-Glu(OAll)-OAll.TosOH. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show characteristic signals for both the glutamic acid diallyl ester cation and the tosylate anion. The protons of the glutamic acid backbone (α-CH, β-CH₂, γ-CH₂) would appear as multiplets due to spin-spin coupling. The two allyl groups would exhibit distinct signals for their vinylic and methylene (B1212753) protons. The tosylate anion would show signals for the aromatic protons of the p-substituted benzene (B151609) ring and a singlet for the methyl group protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: Data is predicted based on typical values for similar functional groups and may vary based on solvent and experimental conditions.)
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| α-CH (Glu) | 4.1 - 4.3 | Triplet (t) | ~ 6.5 Hz |
| β-CH₂ (Glu) | 2.2 - 2.4 | Multiplet (m) | - |
| γ-CH₂ (Glu) | 2.5 - 2.7 | Triplet (t) | ~ 7.0 Hz |
| α-O-CH₂ (Allyl) | 4.6 - 4.7 | Doublet (d) | ~ 5.5 Hz |
| γ-O-CH₂ (Allyl) | 4.5 - 4.6 | Doublet (d) | ~ 5.5 Hz |
| =CH₂ (Allyl, cis) | 5.2 - 5.3 | Doublet (d) | ~ 10.5 Hz |
| =CH₂ (Allyl, trans) | 5.3 - 5.4 | Doublet (d) | ~ 17.0 Hz |
| -CH= (Allyl) | 5.8 - 6.0 | Multiplet (m) | - |
| Aromatic-H (Tos) | 7.1 - 7.2 | Doublet (d) | ~ 8.0 Hz |
| Aromatic-H (Tos) | 7.7 - 7.8 | Doublet (d) | ~ 8.0 Hz |
| CH₃ (Tos) | 2.3 - 2.4 | Singlet (s) | - |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The spectrum of this compound would show signals for the two carbonyl carbons of the ester groups, the carbons of the glutamic acid backbone, the olefinic and methylene carbons of the allyl groups, and the aromatic and methyl carbons of the tosylate anion.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on typical values for similar functional groups.)
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| α-C=O (Ester) | 170 - 172 |
| γ-C=O (Ester) | 172 - 174 |
| α-CH (Glu) | 52 - 54 |
| β-CH₂ (Glu) | 26 - 28 |
| γ-CH₂ (Glu) | 29 - 31 |
| α-O-CH₂ (Allyl) | 66 - 68 |
| γ-O-CH₂ (Allyl) | 65 - 67 |
| =CH₂ (Allyl) | 118 - 120 |
| -CH= (Allyl) | 131 - 133 |
| CH₃ (Tos) | 20 - 22 |
| Aromatic-CH (Tos) | 125 - 129 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity from the α-CH through the β-CH₂ to the γ-CH₂ of the glutamic acid core.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears protons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound would display key absorption bands confirming its structure.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3100 - 3300 (broad) | Ammonium (B1175870) (NH₃⁺) |
| C-H Stretch (sp²) | 3010 - 3090 | Alkene (=C-H) & Aromatic (Ar-H) |
| C-H Stretch (sp³) | 2850 - 3000 | Alkane (-C-H) |
| C=O Stretch | 1730 - 1750 | Ester (C=O) |
| C=C Stretch | 1640 - 1650 | Alkene (C=C) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
HRMS is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound, the expected monoisotopic mass of the intact molecule is approximately 399.1352 g/mol . glbiochem.com In practice, mass spectrometry would typically detect the cationic portion, H-Glu(OAll)-OAll⁺.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Molecular Formula |
|---|---|---|
| [C₁₁H₁₈NO₄]⁺ | 228.1230 | C₁₁H₁₈NO₄ |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide further structural confirmation. The H-Glu(OAll)-OAll⁺ cation would be expected to undergo characteristic losses, such as the neutral loss of an allyl group or allene, which helps to verify the presence and location of the ester functionalities.
X-ray Diffraction Analysis for Solid-State Molecular Conformation and Crystal Packing (if applicable)
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and information on the crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium group and the sulfonate oxygen atoms of the tosylate anion. However, as the compound is a salt, obtaining diffraction-quality crystals can be challenging, and currently, there is no publicly available crystal structure data for this compound.
Advanced Chromatographic Methodologies for Purity Assessment and Stereochemical Integrity
The purity and stereochemical integrity of this compound are critical parameters that define its quality and suitability for subsequent applications, particularly in peptide synthesis. Advanced chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for a comprehensive assessment. These methods allow for the separation, identification, and quantification of the main compound, related impurities, and stereoisomers.
High-Performance Liquid Chromatography is a cornerstone technique for analyzing non-volatile and thermally labile compounds like this compound. By employing different stationary phases and detection methods, HPLC can be tailored to assess both chemical purity and enantiomeric excess.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC): RP-HPLC is the most common mode used for determining the purity of amino acid derivatives. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. nih.gov A gradient elution, commonly using a mixture of water and a more nonpolar organic solvent like acetonitrile, with an acid modifier such as formic acid or trifluoroacetic acid (TFA), is typically employed to resolve a wide range of impurities. nih.govlcms.cz
UV Detection: The tosylate (TosOH) counter-ion and the allyl protecting groups in this compound contain chromophores that allow for detection by UV spectrophotometry. This is a robust and widely used method for quantification and purity analysis. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a powerful tool for impurity profiling. lcms.cz MS detection offers high selectivity and sensitivity, allowing for the determination of the mass-to-charge ratio (m/z) of the main peak and any co-eluting impurities. nih.gov This is crucial for identifying process-related impurities, such as by-products from incomplete deprotection or side reactions, and product-related impurities that may form during storage. lcms.cz
Stereochemical Integrity by Chiral HPLC: Since this compound is a chiral molecule, verifying its enantiomeric purity is essential. This is often achieved by direct chiral HPLC, which uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers. tandfonline.comchromatographyonline.com For amino acids, crown ether-based CSPs have proven effective. chromatographyonline.comankara.edu.tr The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The analysis of the D-isomer content, which is an unwanted impurity, can be quantified down to levels as low as 0.15%. tandfonline.com
The table below outlines typical starting conditions for HPLC analysis of this compound.
| Parameter | Purity Analysis (RP-HPLC) | Stereochemical Integrity (Chiral HPLC) |
| Column | Octadecyl-silylated silica (B1680970) (C18), e.g., 250 x 4.6 mm, 5 µm particle size nih.gov | Crown Ether CSP, e.g., ChiroSil® SCA(-), 15 cm x 4.6 mm, 5 µm chromatographyonline.com |
| Mobile Phase A | Deionized water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) nih.gov | 16% Water with 5 mM Perchloric Acid (HClO₄) chromatographyonline.com |
| Mobile Phase B | Acetonitrile nih.gov | 84% Methanol (MeOH) chromatographyonline.com |
| Elution Mode | Gradient elution (e.g., 5% to 90% B over 40 minutes) nih.gov | Isocratic elution chromatographyonline.com |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min (Typical) |
| Column Temperature | 30 °C nih.gov | Ambient or controlled (e.g., 25 °C) |
| Detection | UV (e.g., 220 nm, 254 nm), Mass Spectrometry (MS) nih.govlcms.cz | UV (e.g., 210 nm) |
Table 1: Representative HPLC Methodologies for the Analysis of this compound.
Due to its high molecular weight and low volatility, this compound cannot be analyzed directly by Gas Chromatography (GC). However, GC-MS is a critical method for profiling volatile and semi-volatile impurities that may be present in the final product as a result of the synthesis and purification processes. formulationbio.com These impurities primarily consist of residual solvents. pepdd.com
The most common technique for this analysis is headspace GC-MS, which is suitable for solvents with lower boiling points. pepdd.com In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC system. For higher boiling point solvents, direct liquid injection may be used. formulationbio.compepdd.com
GC-MS provides excellent separation and definitive identification of these volatile impurities based on their retention time and mass spectrum. formulationbio.com This analysis is crucial as residual solvents can be harmful and must be controlled within acceptable limits. formulationbio.com
The table below lists common residual solvents used in peptide synthesis that can be monitored using GC-MS.
| Analyte Class | Potential Impurities | Analytical Method |
| Residual Solvents | Acetonitrile, Dichloromethane (B109758) (DCM), N,N-Dimethylformamide (DMF), Diethyl ether, Ethanol, Toluene | Headspace GC-MS pepdd.com |
Table 2: Application of GC-MS for Impurity Profiling of this compound.
Mechanistic Investigations and Chemical Reactivity of H Glu Oall Oall.tosoh
Deallylation Strategies for Allyl Ester Protecting Groups
Allyl esters are valuable as protecting groups for carboxylic acids due to their stability under a range of conditions and their susceptibility to removal under very mild and specific circumstances. acsgcipr.orgpeptide.com This orthogonality allows for selective deprotection without affecting other sensitive functionalities, such as acid-labile tert-butyl esters or base-labile Fmoc groups. peptide.com
The most prevalent and efficient method for the cleavage of allyl esters is through transition metal catalysis, most commonly employing a palladium(0) complex. acsgcipr.org This method is favored for its mild conditions and high chemoselectivity. nih.govorganic-chemistry.org
The generally accepted mechanism for palladium(0)-catalyzed deallylation involves the following key steps:
Oxidative Addition : The palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], undergoes oxidative addition to the allyl ester. This forms a π-allyl palladium(II) complex and liberates the carboxylate anion. acsgcipr.orgresearchgate.net
Nucleophilic Scavenging : A nucleophilic "allyl scavenger" attacks the π-allyl palladium complex. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. acsgcipr.org
A variety of nucleophilic scavengers can be employed, and their choice can influence reaction efficiency. Common scavengers include amines (like morpholine (B109124) or piperidine), β-dicarbonyl compounds (such as dimedone or barbituric acid), and silanes (e.g., phenylsilane). nih.gov The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). nih.gov
| Catalyst System | Scavenger | Typical Conditions | Reference |
| Pd(PPh₃)₄ | Phenylsilane (B129415) (PhSiH₃) | DCM, Argon, Room Temp. | nih.gov |
| Pd(PPh₃)₄ | Morpholine | THF, Argon, Room Temp. | acsgcipr.org |
| Pd(PPh₃)₄ | N,N'-Dimethylbarbituric Acid | Neutral conditions | organic-chemistry.org |
This table provides examples of common catalyst systems for palladium(0)-mediated deallylation.
The process is highly efficient and can be applied to complex molecules, including peptides on solid-phase resins, without compromising other protecting groups. nih.govbiotage.com
While palladium catalysis is the dominant strategy, other methods for allyl group removal have been developed, which can be useful in specific contexts where palladium use is undesirable. These methods often involve different transition metals or metal-free conditions.
Alternative deallylation reagents include:
Ruthenium Complexes : Similar to palladium, ruthenium complexes can catalyze the cleavage of allyl esters under mild conditions. acsgcipr.org
Rhodium Complexes : Rhodium catalysts can mediate allyl ether cleavage, a mechanistically related transformation.
Iodine in Dimethyl Sulfoxide (DMSO) : An efficient and economical procedure using a catalytic amount of iodine in DMSO has been reported for the cleavage of allyl ethers, which can be chemoselective for allyl ethers of phenols over those of alcohols.
It is important to note that the applicability of these alternative methods to H-Glu(OAll)-OAll.TosOH would require specific experimental validation, as reaction conditions can be substrate-dependent.
The kinetics of palladium-catalyzed deallylation are influenced by several factors, including the nature of the palladium ligand, the choice of scavenger, solvent, and temperature. Detailed kinetic studies on the palladium-catalyzed carbonylation of allyl alcohol, a related reaction, have shown a first-order dependence on the catalyst concentration. researchgate.net
The catalytic cycle is generally very efficient. Research has shown that the palladium catalyst can be tolerant to atmospheric conditions for the duration of a typical deprotection reaction in peptide synthesis, suggesting that rigorously inert atmospheres, while ideal, may not always be strictly necessary for successful cleavage. biotage.com The rate-limiting step can vary depending on the specific system, but the oxidative addition of the Pd(0) to the allyl group is often a critical phase. The regeneration of the active Pd(0) catalyst by the scavenger is essential for catalytic turnover. Inefficient scavenging can lead to catalyst deactivation and an incomplete reaction.
Reactivity of the Protonated Amine Moiety in this compound and its Derivatives
In this compound, the primary amino group exists as an ammonium (B1175870) tosylate salt. This protonation has a profound effect on its reactivity. The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton, rendering the amine non-nucleophilic. researchgate.net
This feature is advantageous in many synthetic applications. For instance, if a reaction is intended to target the carboxyl groups (e.g., reduction or modification), the protonated amine is protected from participating in side reactions. To engage the amine in a reaction, such as peptide bond formation (amidation), it must first be deprotonated. core.ac.uk This is typically achieved by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com
The choice of counterion (in this case, tosylate) can influence the physicochemical properties of the amino acid salt, such as its solubility and crystallinity. nih.gov While a chloride counterion is common (forming a hydrochloride salt), the bulkier, less coordinating tosylate anion can sometimes offer advantages in handling or in specific reaction media. In peptide coupling reactions, the amino acid salt is typically neutralized in situ just before the addition of the coupling reagents and the N-protected amino acid. bachem.com The tosylate anion, being the conjugate base of a strong acid (p-toluenesulfonic acid), does not significantly interfere with the coupling process.
Regioselectivity and Stereoselectivity in Reactions Involving this compound
The structure of this compound presents key challenges and opportunities regarding selectivity due to its chiral center at the α-carbon and two distinct, yet similar, ester functionalities.
Regioselectivity refers to the preference for reaction at one position over another. For this molecule, the primary regioselective considerations involve:
α- vs. γ-Ester Reactivity : The electronic and steric environments of the α- and γ-allyl esters are different. The α-ester is adjacent to the chiral center and the amino group, while the γ-ester is further down the carbon chain. This difference can be exploited for selective transformations. For instance, enzymatic hydrolysis or certain chemical methods might show a preference for one ester over the other. Patents describing the synthesis of gamma-monoesters of glutamic acid highlight that reaction conditions can be controlled to favor modification at one site. google.com
N- vs. O-Alkylation : In reactions involving unprotected amino acids, there can be competition between N-alkylation (at the amine) and O-alkylation (at the carboxylate). ccspublishing.org.cn In the case of this compound, the protonated amine prevents N-alkylation. However, upon deprotonation of the amine and carboxyl groups, a palladium-catalyzed allylation could potentially occur at either the nitrogen or oxygen, with the outcome being controlled by the choice of base and solvent. ccspublishing.org.cn
Stereoselectivity refers to the preferential formation of one stereoisomer over another. masterorganicchemistry.com this compound is derived from L-glutamic acid, meaning it has a defined (S)-configuration at the α-carbon.
Retention of Stereochemistry : A critical requirement in most synthetic applications involving this compound, especially in peptide synthesis, is the retention of the (S)-stereochemistry. Reactions at the α-carbon that proceed via an Sₙ1 mechanism, involving a planar carbocation intermediate, risk racemization. Therefore, conditions that favor Sₙ2-type mechanisms are generally preferred. organic-chemistry.org
Diastereoselectivity : When this compound is reacted with another chiral molecule, or if a new stereocenter is formed during a reaction, the existing stereocenter can influence the stereochemical outcome of the new center, leading to the preferential formation of one diastereomer. nih.gov The synthesis of glutamate (B1630785) analogs often relies on such diastereoselective transformations to control the final three-dimensional structure of the molecule. researchgate.netnih.gov
Pathways for Transesterification Reactions of Diallyl Glutamate
Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. nih.gov This reaction can be catalyzed by either acids or bases.
Base-Catalyzed Transesterification : The mechanism involves the nucleophilic attack of an alkoxide ion on one of the ester carbonyl carbons. This forms a tetrahedral intermediate, which then collapses, expelling the original alkoxy group (in this case, an allyloxy group) to form the new ester. Given the two ester groups in diallyl glutamate, a reaction with an alcohol under basic conditions could lead to a mixture of products: mono-transesterification at the α- or γ-position, or di-transesterification. The relative rates would depend on the steric hindrance and electronic properties of the two carbonyl centers.
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, the original alcohol (allyl alcohol) is eliminated, and the new ester is formed after deprotonation. This process is generally slower than base-catalyzed transesterification. researchgate.net Selective mono-esterification of glutamic acid is often achieved under acidic conditions, suggesting that careful control of reaction time and stoichiometry can favor reaction at the more reactive γ-position. google.com
In the context of diallyl glutamate, intramolecular transesterification is also a possibility, though less likely without specific catalysis, which could lead to the formation of cyclic structures like pyroglutamate (B8496135) derivatives, particularly if the α-amino group is involved after deprotection.
Side Reaction Analysis and Impurity Profiling during Derivatization and Subsequent Transformations
The chemical derivatization and subsequent transformations of this compound, a key intermediate in peptide synthesis and other organic syntheses, are often accompanied by the formation of various side products and impurities. A thorough understanding and profiling of these impurities are critical for ensuring the purity and quality of the final product. The primary pathways for impurity formation involve the reactivity of the allyl protecting groups and the intrinsic chemical nature of the glutamic acid backbone.
One of the most significant side reactions involving the glutamic acid moiety is the formation of pyroglutamate. This intramolecular cyclization occurs at the N-terminus of glutamic acid residues, leading to the formation of a five-membered lactam ring. nih.govnih.gov This reaction is known to happen spontaneously in vitro under near-physiological pH and temperature conditions and can be particularly problematic during peptide synthesis and storage. nih.govsemanticscholar.org The rate of pyroglutamate formation from an N-terminal glutamic acid is influenced by pH, with increased rates observed at both acidic (pH 4) and alkaline (pH 8) conditions, while being minimal around pH 6.2. nih.gov
During the synthesis of peptides utilizing allyl-protected glutamic acid derivatives, impurities can also arise from the starting materials themselves. For instance, Fmoc-protected amino acids, which are commonly used in solid-phase peptide synthesis (SPPS), can contain impurities such as Fmoc-β-Ala-OH and Fmoc-dipeptides. creative-peptides.com These impurities can lead to the insertion of incorrect amino acid sequences. Furthermore, incomplete removal of the Fmoc protecting group or the presence of free amine in the Fmoc-amino acid raw material can result in deletion sequences or the formation of endo-Xaa impurities, where an amino acid is inserted twice. creative-peptides.com
The deprotection of the allyl ester and allyloxycarbonyl (Alloc) groups, typically achieved through palladium-catalyzed reactions, is another critical step where side reactions can occur. While effective, the palladium catalyst and the scavengers used to quench the reaction can lead to the formation of byproducts. For example, in solid-phase peptide synthesis, modifications of sensitive amino acid residues like histidine and lysine (B10760008) have been observed during peptide cleavage from the resin using Pd(OAc)₂-catalyzed hydrogenation in DMF. nih.gov
A summary of potential impurities and side reactions is presented in the table below.
| Impurity/Side Product | Formation Pathway | Analytical Detection Method |
| Pyroglutamate | Intramolecular cyclization of the N-terminal glutamic acid residue. nih.govnih.gov | Reversed-phase HPLC, Mass Spectrometry. nih.gov |
| Dipeptide Adducts | Contamination in Fmoc-amino acid starting materials. creative-peptides.com | HPLC, Mass Spectrometry. merckmillipore.com |
| Deletion Sequences | Incomplete coupling or deprotection during peptide synthesis. creative-peptides.com | Mass Spectrometry. nih.gov |
| Allyl Group Adducts | Incomplete deallylation or side reactions with scavengers. | HPLC, Mass Spectrometry. |
| Oxidized Species | Oxidation of susceptible amino acid residues during synthesis or storage. | Mass Spectrometry. researchgate.net |
Detailed Research Findings:
Recent studies have focused on developing robust analytical methods to identify and quantify these impurities. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the separation and characterization of these closely related compounds. merckmillipore.comnih.gov For instance, reversed-phase HPLC can effectively separate peptides containing pyroglutamate from their native counterparts. nih.gov Tandem mass spectrometry (MS/MS) can then be used to confirm the identity of the impurity by analyzing its fragmentation pattern. nih.govnih.gov
Research into the mechanisms of pyroglutamate formation has shown that the reaction proceeds spontaneously, and its rate is highly dependent on the surrounding chemical environment, including pH and buffer composition. semanticscholar.org This has significant implications for the formulation and storage of peptides and proteins containing N-terminal glutamic acid.
Strategic Applications of H Glu Oall Oall.tosoh in Advanced Chemical Synthesis
Role as a Key Building Block in Peptide Synthesis
The synthesis of peptides, which are chains of amino acids linked by peptide bonds, is a cornerstone of bioorganic chemistry and drug discovery. chempep.com H-Glu(OAll)-OAll.TosOH serves as a crucial starting material in this field, primarily due to the advantageous properties of its allyl protecting groups for both the α-carboxyl and γ-carboxyl groups of the glutamic acid residue.
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for chemically synthesizing peptides. chempep.comlsu.edu In this technique, the peptide chain is incrementally built on a solid support (resin). This compound, or more commonly its Nα-Fmoc protected form, Fmoc-Glu(OAll)-OH, is well-suited for integration into standard Fmoc-based SPPS protocols. nih.gov The allyl esters are stable to the basic conditions (e.g., piperidine (B6355638) in DMF) used for the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. nih.govgoogle.com This stability allows for the selective deprotection and coupling of subsequent amino acids without affecting the protected glutamic acid side chain.
The use of allyl-protected glutamic acid in SPPS is particularly valuable for the synthesis of complex peptides, including those with modifications or cyclic structures. nih.gov For instance, researchers have designed SPPS-compatible intermediates like Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH for on-resin macrocyclization. nih.govmit.edu This approach allows for the synthesis of macrocyclic peptide ligands directly on the solid support, avoiding more complex solution-phase cyclization steps. nih.govmit.edu
Table 1: Key Features of Allyl Protecting Groups in SPPS
| Feature | Description | Reference |
| Stability | Stable to the basic conditions of Fmoc-deprotection (e.g., piperidine). | nih.govgoogle.com |
| Orthogonality | Can be selectively removed under conditions that do not affect other common protecting groups like Boc and Fmoc. | nih.govub.edu |
| Mild Removal | Deprotection is achieved under mild, near-neutral conditions using a palladium catalyst. | nih.gov |
| Versatility | Enables on-resin modifications and macrocyclization strategies. | nih.gov |
While SPPS is dominant, solution-phase peptide synthesis remains important, especially for large-scale production. chempep.com In this classical approach, protected amino acids and peptide fragments are coupled in solution. ekb.eg this compound is a valuable reagent in this context as well. The allyl protecting groups offer the same orthogonality and mild deprotection advantages as in SPPS.
Fragment condensation is a strategy used in both solid-phase and solution-phase synthesis where pre-synthesized peptide fragments are coupled together. chempep.comspringernature.com This approach can be more efficient for the synthesis of long peptides. The use of allyl-protected glutamic acid residues within these fragments allows for selective deprotection of the side chain or C-terminus for subsequent ligation or modification steps.
The concept of orthogonality in protecting groups is fundamental to the synthesis of complex peptides with multiple functional groups. nih.govub.edu Orthogonal protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. The allyl groups of this compound are a prime example of this principle.
They are orthogonal to the widely used Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group. nih.govgoogle.comub.edu The Boc group is removed by acid (e.g., TFA), while the Fmoc group is removed by base (e.g., piperidine). google.com The allyl groups, in contrast, are typically removed by a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.govnih.gov This three-dimensional orthogonality allows for precise, stepwise manipulation of the peptide structure, which is essential for synthesizing branched peptides, cyclic peptides, and glycopeptides. nih.gov
Table 2: Orthogonal Deprotection Schemes
| Protecting Group | Chemical Reagent for Removal | Orthogonal To |
| Fmoc | Base (e.g., 20% piperidine in DMF) | Allyl, Boc |
| Boc | Acid (e.g., TFA) | Allyl, Fmoc |
| Allyl (All) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Fmoc, Boc |
Precursor for the Synthesis of Novel Glutamic Acid Derivatives and Analogs
This compound serves as a versatile starting material for the synthesis of a wide array of glutamic acid derivatives and analogs. nih.gov The protected carboxyl groups allow for selective modification at other positions of the molecule. For example, the free amino group can be derivatized, or reactions can be performed at the α-carbon.
The synthesis of orthogonally protected hydroxyglutamic acids, which are components of complex natural products, often starts from protected glutamic acid derivatives. nih.gov These derivatives are crucial for studying protein structure and function, as well as for the development of new therapeutic agents. Research has also focused on the synthesis of glutamic acid derivatives from arylidene-α-amino esters through Michael-type additions, showcasing the broad interest in creating novel glutamate (B1630785) surrogates. preprints.orgresearchgate.net
Applications in the Construction of Bioactive Molecules and Natural Product Scaffolds
The unique chemical properties of this compound and its derivatives make them valuable in the total synthesis of complex bioactive molecules and natural products. The ability to perform selective deprotection is critical when dealing with multifunctional molecules.
A notable application is in the synthesis of macrocyclic peptide mimetics. nih.gov For instance, an orthogonally protected glutamic acid analog was designed and synthesized for the on-resin construction of high-affinity ligands for the polo-like kinase 1 polo-box domain (Plk1 PBD), a target in cancer therapy. nih.govmit.edu In this synthesis, the allyl protecting groups were selectively removed to allow for on-resin cyclization of the peptide chain. nih.gov This strategy highlights the power of using such building blocks to create complex molecular architectures with potential therapeutic applications.
Potential in Polymer Chemistry for Polypeptide-Based Materials
The principles of peptide synthesis, particularly SPPS, can be extended to the synthesis of polypeptides, which are long, unbranched peptide chains. These polypeptide-based materials are of growing interest in materials science and biomedical engineering due to their biocompatibility and tunable properties.
The use of this compound in this context allows for the creation of polypeptides with pendant carboxyl groups that can be selectively deprotected after polymerization. These deprotected side chains can then be used for further modifications, such as grafting other molecules, cross-linking the polymer chains to form hydrogels, or conjugating drugs or imaging agents. The ability to control the deprotection of these functional groups along the polymer backbone opens up possibilities for creating advanced, functional biomaterials.
Role in Catalytic Reactions (e.g., as a Chiral Ligand Precursor or Chiral Auxiliary, if applicable)
Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of this compound being directly utilized as a chiral ligand precursor or a chiral auxiliary in catalytic reactions. While the inherent chirality of the glutamic acid backbone and the presence of versatile functional groups (amine and allyl esters) suggest its potential for such applications, documented instances of its use in this specific context are not readily found.
The field of asymmetric catalysis often employs chiral molecules derived from the "chiral pool," which includes amino acids like glutamic acid. nih.govresearchgate.net These natural compounds provide a readily available source of stereochemical information. Typically, amino acids are chemically modified to create more complex structures that can act as chiral auxiliaries or ligands. researchgate.netsigmaaldrich.comscielo.org.mx
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired chiral product is formed, the auxiliary is removed. sigmaaldrich.comscielo.org.mx Conceptually, the amino and carboxyl groups of this compound could be modified to attach to a substrate, with the stereocenter of the glutamic acid core influencing the stereochemical outcome of a subsequent reaction.
A chiral ligand coordinates to a metal center to form a chiral catalyst, which can then promote an enantioselective reaction. The synthesis of such ligands often starts from chiral precursors. It is plausible that this compound could serve as a starting material for the synthesis of novel chiral ligands. The allyl groups could, for instance, be functionalized further, or the amine group could be incorporated into a larger ligand scaffold.
However, without specific research findings detailing these applications for this compound, any discussion of its role remains theoretical. The following table outlines the general characteristics of chiral auxiliaries and ligand precursors derived from amino acids, which could hypothetically apply to derivatives of this compound.
| Feature | Role as a Chiral Auxiliary | Role as a Chiral Ligand Precursor |
| Point of Attachment | Covalently bonded to the substrate through the amine or carboxyl groups. | Serves as a scaffold for the synthesis of a molecule that will coordinate to a metal. |
| Stereochemical Control | The chiral center of the glutamic acid backbone sterically hinders one face of the reacting molecule, favoring product formation with a specific stereochemistry. | The resulting ligand creates a chiral environment around the metal catalyst, influencing the stereochemical outcome of the catalyzed reaction. |
| Modification | The allyl ester groups could be retained or modified to alter solubility or steric properties. | The amine and allyl ester groups would likely undergo further chemical transformations to create a multidentate ligand capable of coordinating with a metal. |
| Removal/Recovery | The auxiliary would need to be cleaved from the product after the reaction, ideally under mild conditions to avoid racemization. | The synthesized ligand remains coordinated to the metal during the catalytic cycle. |
It is important to note that the practical application of a compound as a chiral auxiliary or ligand precursor depends on several factors, including the efficiency of its synthesis, its ability to induce high levels of stereoselectivity, and the ease of its removal or the stability of the resulting catalyst. Future research may explore the potential of this compound in these areas of asymmetric synthesis.
Theoretical and Computational Chemistry Approaches for H Glu Oall Oall.tosoh
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are fundamental for understanding the electronic properties of H-Glu(OAll)-OAll.TosOH. nih.govnih.gov These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, providing a detailed picture of its chemical bonding and reactivity.
A key output of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. ucsb.eduwikipedia.org A smaller gap generally suggests higher reactivity. Furthermore, these methods can compute the molecule's dipole moment and electrostatic potential map, which reveal the distribution of charge and identify electron-rich and electron-poor regions susceptible to electrophilic or nucleophilic attack. bohrium.com
Illustrative Data: The following table presents hypothetical quantum chemical properties for this compound, as would be determined by DFT calculations. This data is for illustrative purposes only.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates electron-donating capability |
| LUMO Energy | -0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |
| Dipole Moment | 4.5 Debye | Measures overall polarity of the molecule |
Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior
While quantum calculations describe the electronic state of a molecule, Molecular Dynamics (MD) simulations are used to explore its physical movements and conformational changes over time. acs.org MD simulations model the molecule as a collection of atoms connected by bonds, applying classical mechanics to simulate their motions in a given environment, such as a solvent box. nih.govnih.gov
For this compound, MD simulations can reveal its conformational landscape—the collection of different three-dimensional shapes the molecule can adopt due to the rotation around its single bonds. nih.govnih.gov By simulating the molecule in a solvent like water or an organic solvent, researchers can understand how the molecule behaves in solution, including its flexibility, folding preferences, and interactions with surrounding solvent molecules. acs.org This is crucial for understanding how the molecule might interact with other reagents during a chemical reaction. The simulations can identify the most stable or populated conformations, providing insights into the molecule's average structure in a particular medium. nih.gov
Illustrative Data: The table below shows hypothetical data for the dominant conformational states of this compound in an aqueous solution, as might be identified through MD simulations. The dihedral angles (χ1, χ2) describe the rotation of the glutamic acid side chain. This data is for illustrative purposes only.
| Conformer | Key Dihedral Angles (χ1, χ2) | Relative Population (%) | Relative Free Energy (kcal/mol) |
| Conformer A | -60°, 180° | 65% | 0.00 |
| Conformer B | -60°, -60° | 25% | 0.65 |
| Conformer C | 180°, 180° | 10% | 1.35 |
Prediction of Reactivity and Reaction Pathways through Computational Modeling
Computational modeling can be used to predict the chemical reactivity of this compound and to elucidate the mechanisms of reactions in which it participates. By combining quantum mechanics with reaction modeling techniques, it is possible to map out entire reaction pathways, including the structures of transition states and intermediates. acs.org
This approach allows for the calculation of activation energies, which are the energy barriers that must be overcome for a reaction to occur. researchgate.net By comparing the activation energies of different possible pathways, chemists can predict which reaction is most likely to happen and under what conditions. For this compound, this could be applied to predict the ease of removal of the allyl (All) protecting groups or the conditions needed for its coupling in peptide synthesis. Computational analysis can identify the most reactive sites in the molecule and provide a rationale for observed experimental outcomes.
Illustrative Data: The following table provides a hypothetical comparison of calculated activation energies for a potential reaction involving this compound, such as the deprotection of one of the allyl groups. This data is for illustrative purposes only.
| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Predicted Feasibility |
| Pathway 1 | Palladium-catalyzed deallylation | 15.2 | High |
| Pathway 2 | Acid-catalyzed hydrolysis | 35.8 | Low |
| Pathway 3 | Base-mediated elimination | 42.1 | Very Low |
Investigation of Solvent Effects on this compound Structure and Stability
The choice of solvent can significantly influence the structure, stability, and reactivity of a molecule. qucosa.de Computational chemistry offers methods to investigate these solvent effects, which can be broadly categorized into implicit and explicit solvent models. cas.cz
Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which simplifies calculations while capturing the bulk electrostatic effects of the solvent. nih.gov Explicit solvent models involve simulating a box of individual solvent molecules surrounding the solute (this compound), providing a more detailed and accurate picture of specific solute-solvent interactions like hydrogen bonding. nih.gov By performing simulations in different solvents, these models can predict how the conformational preferences and stability of this compound change in various chemical environments, which is critical for optimizing reaction conditions. nih.govoup.com
Illustrative Data: This table illustrates hypothetical predictions of how the average molecular size (Radius of Gyration) of this compound might change in different solvents, as calculated by MD simulations with explicit solvent models. This data is for illustrative purposes only.
| Solvent | Dielectric Constant | Predicted Radius of Gyration (Å) | Interpretation |
| Water | 78.4 | 4.2 | More compact conformation due to hydrophobic effects |
| Methanol | 32.7 | 4.5 | Slightly more extended conformation |
| Dichloromethane (B109758) | 8.9 | 4.9 | More extended conformation in a non-polar environment |
In Silico Design of Novel Glutamic Acid Derivatives and Optimized Reaction Conditions
Computational chemistry is not only for analysis but also for design. In silico (computer-based) methods allow for the rational design of novel glutamic acid derivatives with desired properties. mdpi.com Starting from the structure of this compound, researchers can computationally introduce various modifications—such as changing protecting groups or altering the side chain—and then calculate the properties of these new virtual compounds. nih.govmdpi.com This allows for the rapid screening of a large library of potential molecules to identify candidates with enhanced stability, solubility, or specific reactivity before committing to their synthesis in the laboratory. nih.gov
Furthermore, computational tools can aid in the optimization of reaction conditions. prismbiolab.com By modeling a reaction under different temperatures, pressures, or in the presence of various catalysts, it is possible to predict the conditions that will maximize the yield of a desired product and minimize side reactions. nih.govcreative-peptides.com This approach can accelerate the development of efficient and robust synthetic protocols involving this compound and its derivatives. uzh.ch
Illustrative Data: The table below shows a hypothetical example of in silico screening of new derivatives based on the this compound scaffold, with computationally predicted properties. This data is for illustrative purposes only.
| Derivative Modification | Predicted Property | Predicted Outcome |
| Replace Allyl with Propargyl | Increased reactivity in click chemistry | Suitable for bioconjugation |
| Add a fluorine atom to the side chain | Altered electronic properties and stability | Potential for creating more stable peptides |
| Replace TosOH with a different counter-ion | Improved solubility in organic solvents | Easier handling in non-aqueous synthesis |
Future Perspectives and Emerging Avenues in H Glu Oall Oall.tosoh Research
Development of Sustainable and Atom-Economical Synthetic Routes for its Production
The pursuit of green chemistry principles is reshaping the synthesis of fine chemicals, including protected amino acids. Future research will increasingly focus on developing more sustainable and atom-economical methods for producing H-Glu(OAll)-OAll.TosOH and its derivatives. Current syntheses often rely on classical esterification methods which may involve stoichiometric activating agents and halogenated solvents.
Emerging research avenues aim to address these limitations through several key strategies:
Catalytic Direct Esterification: Moving away from stoichiometric reagents towards catalytic systems for the allylation of glutamic acid can significantly improve atom economy. This includes exploring novel acid or enzyme-based catalysts that can operate under mild conditions and minimize waste generation.
Green Solvents and Reaction Conditions: Replacing traditional organic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as bio-based solvents (e.g., Cyrene™) or supercritical fluids is a critical goal. Furthermore, the adoption of energy-efficient techniques like microwave-assisted synthesis could shorten reaction times and reduce energy consumption.
Renewable Feedstocks: While the amino acid core is derived from natural sources, the protecting groups (allyl and tosyl moieties) are typically petroleum-derived. Long-term research may explore the use of bio-based sources for these components to create a more holistically sustainable production pathway. The use of poly(γ-glutamic acid) (PGGA), a naturally occurring biopolymer, as a starting material for various functional esters highlights the potential for leveraging biological feedstocks in creating valuable chemical derivatives. researchgate.net
Exploration of Novel Chemo- and Regioselective Transformations
The true synthetic power of this compound lies in the unique reactivity of its allyl protecting groups. These groups are orthogonal to many other common protecting groups used in peptide synthesis, such as the acid-labile tert-butyl (tBu) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.netpeptide.com This orthogonality allows for selective chemical manipulation at the glutamic acid side chain. Future research is set to expand the toolkit of reactions that can be performed on this scaffold.
The allyl esters are stable to the acidic conditions used to remove Boc groups and the basic conditions for Fmoc group removal, but they can be selectively cleaved using palladium catalysts, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). peptide.comnih.gov This selective deprotection is crucial for on-resin cyclization and modification of peptides. nih.govmit.edu
Key areas for exploration include:
Palladium-Catalyzed Reactions: Beyond simple deprotection, the allyl groups can participate in a range of palladium-catalyzed cross-coupling reactions. This opens the door to introducing diverse functionalities directly onto the glutamic acid side chain, transforming it from a simple amino acid into a complex, multifunctional scaffold.
Olefin Metathesis: The terminal double bonds of the allyl groups are prime substrates for olefin cross-metathesis reactions. This strategy allows for the extension and diversification of the side chain, enabling the synthesis of non-natural amino acids with tailored lengths and functionalities directly within a peptide sequence. researchgate.net
Thiol-ene "Click" Chemistry: The allyl groups can readily undergo thiol-ene reactions, a highly efficient and orthogonal "click" chemistry transformation. This allows for the conjugation of peptides and proteins to surfaces, polymers, or other biomolecules under mild, biocompatible conditions.
Table 1: Orthogonality of Glutamic Acid Side-Chain Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
|---|---|---|---|
| tert-Butyl Ester | OtBu | Strong Acid (e.g., TFA) | Fmoc, Alloc/Allyl |
| Benzyl Ester | OBzl | Hydrogenolysis (e.g., H₂, Pd/C) | Fmoc, Boc, Alloc/Allyl |
| Allyl Ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fmoc, Boc/tBu |
| 9-Fluorenylmethyl ester | OFm | Mild Base (e.g., Piperidine) | Boc, Alloc/Allyl |
Advancements in Automated Synthesis and High-Throughput Methodologies Utilizing the Compound
The evolution of automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research and therapeutic applications. nih.gov Orthogonally protected amino acids like Fmoc-Glu(OAll)-OH are central to this progress. The integration of such building blocks into automated workflows enables the synthesis of highly complex and modified peptides that were previously inaccessible.
Future advancements will likely focus on:
On-Resin Modification Protocols: Developing robust, automated protocols for the selective deallylation and subsequent modification of glutamic acid residues on the solid support. This would allow for the automated synthesis of peptides with site-specific labels, cross-links, or conjugated moieties.
Flow Chemistry Systems: Integrating the use of this compound derivatives into continuous flow synthesis platforms. Flow chemistry offers enhanced control over reaction parameters, improved safety, and the potential for more efficient and scalable production of complex peptides and peptidomimetics.
High-Throughput Screening: The unique reactivity of the allyl groups makes this compound ideal for high-throughput synthesis and screening platforms. Automated systems can be programmed to perform a diverse array of chemical transformations on the deprotected side chain in parallel, rapidly generating large numbers of distinct molecules for biological evaluation. acs.org
Integration with Combinatorial Chemistry for Chemical Library Generation
Combinatorial chemistry aims to produce vast libraries of related compounds for drug discovery and other applications. nih.gov The orthogonal nature of the allyl groups in this compound makes it an exceptional tool for generating molecular diversity.
Future applications in this area will capitalize on the ability to use the glutamic acid side chain as a point of diversification:
Split-and-Pool Synthesis: By incorporating an N-protected version like Fmoc-Glu(OAll)-OH into a standard split-and-pool synthesis workflow on a solid support, a common peptide backbone can be generated. After deprotection of the allyl group, the resin can be split into multiple portions, with each portion being treated with a different chemical reagent to modify the side chain. This process can be repeated to create libraries of immense complexity.
Peptide Macrocycle Libraries: One of the most powerful applications is in the synthesis of macrocyclic peptide libraries. nih.govrsc.org A linear peptide containing an allyl-protected glutamic acid and another orthogonally protected amino acid (e.g., Alloc-protected lysine) can be synthesized. Simultaneous on-resin deprotection of both side chains followed by an intramolecular coupling reaction yields a cyclic peptide. nih.govmit.edu Varying the sequence and cyclization points allows for the generation of diverse cyclic scaffolds, which are of great interest in drug development for their enhanced stability and ability to disrupt protein-protein interactions. rsc.org
Investigation into Non-Traditional Applications in Chemical Biology and Material Science
While its roots are in peptide synthesis, the future of this compound extends far beyond this field. The reactive handles it provides are being explored for novel applications in chemical biology and the design of advanced functional materials.
Chemical Biology:
Bioconjugation: The allyl groups can be used for the site-specific attachment of fluorophores, affinity tags, or small-molecule drugs to peptides and proteins. researchgate.netchemimpex.com This is critical for creating sophisticated molecular probes to study biological processes and for the development of targeted therapeutics.
Peptidomimetics: The compound serves as a precursor for creating peptidomimetics that target challenging biological targets like protein-protein interactions (PPIs). rsc.org For example, a glutamic acid analog with allyl protection was used to synthesize high-affinity macrocyclic peptide mimetics that bind to the polo-like kinase 1 (Plk1) polo-box domain, a target in cancer therapy. nih.govmit.edursc.org
Material Science:
Functional Polymers: Glutamic acid is a biocompatible and biodegradable building block. Derivatives like this compound can be used as monomers or cross-linkers to create functional polymers and hydrogels. The allyl groups can be polymerized or used as points for grafting other molecules onto a poly(glutamic acid) backbone, creating materials for drug delivery, tissue engineering, and biosensing. researchgate.netnih.gov
Surface Modification: The chemoselective reactions of the allyl groups enable the covalent attachment of peptides to surfaces, such as gold nanoparticles or silicon wafers. This is essential for creating biocompatible coatings, diagnostic arrays, and materials that can control cell adhesion and proliferation.
Table 2: Potential Non-Traditional Applications and Relevant Chemistries
| Field | Application | Key Functional Group | Relevant Reaction |
|---|---|---|---|
| Chemical Biology | Bioconjugation | Allyl Ester | Thiol-ene "Click" Reaction |
| Protein-Protein Interaction Inhibitors | Allyl Ester | On-resin Macrocyclization | |
| Labeled Peptide Probes | Allyl Ester | Palladium-catalyzed Coupling | |
| Material Science | Biodegradable Hydrogels | Allyl Ester | Radical Polymerization |
| Functionalized Polymer Scaffolds | Allyl Ester | Thiol-ene Grafting | |
| Biosensor Surface Immobilization | Allyl Ester | Hydrosilylation |
Conclusion
Summary of Key Research Contributions and Scientific Significance of H-Glu(OAll)-OAll.TosOH
This compound, chemically known as L-Glutamic acid diallyl ester tosylate, has emerged as a significant and versatile building block in modern organic chemistry, particularly in the field of peptide synthesis. Its primary scientific contribution lies in the unique functionality of its allyl ester protecting groups. In the complex, multi-step process of synthesizing peptides, protecting reactive side chains is crucial to prevent unwanted side reactions. The diallyl ester configuration of this compound provides orthogonal protection for both the alpha- and side-chain carboxylic acids of glutamic acid.
This orthogonality is a key feature; the allyl groups can be selectively removed under mild conditions using palladium-based catalysts. This allows chemists to deprotect the glutamic acid residue without affecting other common protecting groups used for other amino acids in the peptide sequence. This capability is critical for the synthesis of complex peptides and for introducing specific modifications at the glutamic acid position, such as forming lactam bridges or attaching other molecules to the side chain. The tosylate salt form of the compound also enhances its stability and handling, making it a reliable reagent in the laboratory.
Broader Impact of Glutamic Acid Diallyl Ester Tosylate in Synthetic and Medicinal Chemistry
The utility of this compound extends beyond specialized peptide synthesis, impacting the broader fields of synthetic and medicinal chemistry. Its structure makes it an invaluable intermediate for creating complex molecules with potential biological activity. chemimpex.com
In Synthetic Chemistry , it serves as a versatile reagent that allows for selective chemical reactions. chemimpex.com Chemists can utilize the protected glutamic acid backbone to build more elaborate molecular architectures, minimizing by-products and maximizing reaction yields under mild conditions. chemimpex.com This efficiency is highly desirable in the synthesis of natural products and other complex organic targets. The compound's utility has also been noted in polymer chemistry, where it can act as a cross-linking agent to improve the mechanical properties of materials used in coatings and adhesives. chemimpex.com
In Medicinal Chemistry , this compound is instrumental in drug discovery and development. It is a key component in the synthesis of novel peptides and peptidomimetics that are investigated for therapeutic potential. chemimpex.com Furthermore, it plays a role in the development of sophisticated drug delivery systems designed to improve the bioavailability and efficacy of therapeutic agents. chemimpex.com By incorporating this building block, researchers can create carrier molecules that precisely release drugs at their intended targets.
Identification of Promising Future Research Directions and Unanswered Questions for Continued Academic Inquiry
Despite its established utility, the full potential of this compound is still being explored, presenting several promising avenues for future research.
Advanced Drug Delivery Systems: While its use in drug delivery is recognized, further research is needed to design and synthesize next-generation systems based on this compound. chemimpex.com Unanswered questions include how to optimize these systems for specific drugs and diseases and how to control their degradation and clearance in vivo.
Novel Biomaterials and Polymer Chemistry: The compound's potential as a cross-linking agent in polymers is an area ripe for exploration. chemimpex.com Future studies could focus on creating novel biocompatible or biodegradable polymers for medical implants, tissue engineering scaffolds, or advanced materials with unique properties.
Green Chemistry Approaches: A significant area of inquiry involves developing more sustainable methods for its use. This includes creating more efficient, environmentally friendly, and cost-effective palladium-catalyzed deprotection methods that minimize solvent waste and catalyst leaching.
Agricultural Applications: The potential application of this compound in creating bio-stimulants for crops to promote growth and stress resistance is an intriguing but underdeveloped research area. chemimpex.com Future work could investigate its mechanism of action in plants and formulate practical applications for sustainable agriculture.
Synthesis of Complex Natural Products: Continued application in the total synthesis of complex natural products containing modified glutamic acid residues will likely lead to new synthetic strategies and discoveries.
Continued academic inquiry into these areas will undoubtedly uncover new applications and deepen our understanding of the chemical versatility of L-Glutamic acid diallyl ester tosylate.
Q & A
Q. What ethical guidelines apply when handling NMR datasets for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
